molecular formula C6H14Cl2F2N2 B12453951 (4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride

(4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B12453951
M. Wt: 223.09 g/mol
InChI Key: IYJRUHHMTXAKRQ-ZJIMSODOSA-N
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Description

(4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative with the molecular formula C6H14Cl2FN2. This compound is known for its unique structural features, including the presence of two fluorine atoms and a methyl group on the piperidine ring. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

(4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and piperidine ring play a crucial role in its binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

(4R)-3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

IYJRUHHMTXAKRQ-ZJIMSODOSA-N

Isomeric SMILES

CN1CC[C@H](C(C1)(F)F)N.Cl.Cl

Canonical SMILES

CN1CCC(C(C1)(F)F)N.Cl.Cl

Origin of Product

United States

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